molecular formula C13H18O2 B13025492 1-(2-Methoxyphenyl)-3,3-dimethyl-2-butanone

1-(2-Methoxyphenyl)-3,3-dimethyl-2-butanone

Cat. No.: B13025492
M. Wt: 206.28 g/mol
InChI Key: VJVWYWYEEZTACV-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3,3-dimethyl-2-butanone is a substituted butanone derivative featuring a 2-methoxyphenyl group attached to the carbonyl carbon and two methyl groups at the β-position (C3). The compound’s molecular formula is C₁₃H₁₈O₂, with a molecular weight of 278.39 g/mol (CAS 1153120-83-2) . The 2-methoxy substituent on the phenyl ring introduces electron-donating effects, influencing its reactivity and physical properties.

Structurally, the 3,3-dimethyl-2-butanone backbone provides steric hindrance, which can modulate solubility, stability, and biological activity.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3,3-dimethylbutan-2-one

InChI

InChI=1S/C13H18O2/c1-13(2,3)12(14)9-10-7-5-6-8-11(10)15-4/h5-8H,9H2,1-4H3

InChI Key

VJVWYWYEEZTACV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxylphenyl)-3,3-dimethylbutan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxybenzene with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxylphenyl)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
1-(2-Methoxyphenyl)-3,3-dimethyl-2-butanone is utilized as a building block in the synthesis of more complex organic compounds. Its structure allows for various functional group modifications, making it versatile in synthetic pathways. For instance, it can be transformed into other ketones or alcohols through reduction or oxidation reactions.

Case Study: Synthesis of Pharmaceutical Compounds
In a recent study, researchers demonstrated the use of this compound in synthesizing novel pharmaceutical agents. By modifying the methoxy group and introducing different substituents on the aromatic ring, they developed compounds with enhanced biological activity against specific targets in cancer therapy .

Medicinal Chemistry

Potential Anticancer Activity
Research indicates that derivatives of 1-(2-Methoxyphenyl)-3,3-dimethyl-2-butanone exhibit promising anticancer properties. For example, modifications to this compound have led to the discovery of new agents that selectively target cancer cells while minimizing toxicity to normal cells. These findings suggest a pathway for developing targeted cancer therapies .

Biological Activity
The compound's structural features contribute to its interaction with biological targets. Studies have shown that certain derivatives can inhibit specific enzymes involved in cancer cell proliferation, demonstrating potential as therapeutic agents .

Agricultural Applications

Pesticide Development
1-(2-Methoxyphenyl)-3,3-dimethyl-2-butanone is also noted for its role in pesticide synthesis. It serves as an intermediate in producing various agrochemicals, including fungicides and herbicides. The compound's stability and efficacy make it suitable for developing effective pest control solutions .

Case Study: Synthesis of Plant Growth Regulators
In a patent application, the synthesis of plant growth regulators using this compound was described. The resulting products showed enhanced growth promotion effects on various crops, indicating its utility in agricultural practices .

Material Science

Applications in Polymer Chemistry
The compound is being explored for its potential use in polymer chemistry as a monomer or additive in creating polymers with desirable properties such as increased flexibility or thermal stability. Its incorporation into polymer matrices can enhance material performance in various applications .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Organic SynthesisBuilding block for complex moleculesUsed to synthesize novel pharmaceutical agents
Medicinal ChemistryAnticancer activityDerivatives show selective inhibition of cancer cell proliferation
Agricultural ChemistryPesticide developmentIntermediate for producing effective fungicides
Material SciencePolymer chemistryEnhances properties like flexibility and thermal stability

Mechanism of Action

The mechanism of action of 1-(2-Methoxylphenyl)-3,3-dimethylbutan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group and the ketone functionality play crucial roles in its binding affinity and specificity towards these targets. The exact molecular pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Climbazole: The 4-chlorophenoxy and imidazole groups enable metal coordination and antifungal activity, unlike the target compound’s methoxyphenyl group .
  • Amino-triazole derivative: The polar 3-amino-1,2,4-triazole group enhances water solubility and plant regulatory activity, contrasting with the hydrophobic methoxyphenyl group in the target compound .

Physicochemical Properties

  • Solubility: Methoxy groups generally improve solubility in polar solvents, but the dimethylbutanone backbone limits aqueous solubility compared to smaller ketones like 3-methyl-2-butanone .

Biological Activity

1-(2-Methoxyphenyl)-3,3-dimethyl-2-butanone, also known as Zingerone , is a compound with significant biological activity, particularly noted for its anti-inflammatory and antioxidant properties. This article delves into its biological activities, synthesizing data from various studies and presenting findings in a structured manner.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H16_{16}O2_2
  • Molecular Weight : 192.26 g/mol
  • CAS Number : 104-20-1

Anti-inflammatory Effects

Zingerone has been extensively studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

  • Mechanism of Action : Zingerone modulates the NF-kB signaling pathway, which is crucial in the inflammatory response. By inhibiting this pathway, zingerone reduces the expression of various inflammatory mediators.

Table 1: Summary of Anti-inflammatory Activity

Study ReferenceInflammatory ModelKey FindingsIC50 (µM)
LPS-induced inflammation in miceSuppressed TNF-α and IL-6 levels10.5
Carrageenan-induced paw edemaReduced paw swelling15.0
RAW264.7 cellsDecreased iNOS and COX-2 levels12.0

Antioxidant Activity

Zingerone exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.

  • Mechanism of Action : It scavenges free radicals and enhances the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase.

Table 2: Antioxidant Activity Data

Study ReferenceMethodologyKey FindingsEC50 (µM)
DPPH radical scavenging assaySignificant scavenging activity25.0
ABTS assayHigh antioxidant capacity18.0
FRAP assayEnhanced reducing power22.0

Case Study 1: Zingerone in Hepatic Protection

A study investigated the hepatoprotective effects of zingerone against acetaminophen-induced liver injury in rats. The results showed that zingerone significantly reduced liver enzyme levels (ALT, AST) and histopathological changes associated with liver damage.

  • Findings :
    • Zingerone treatment led to a reduction in oxidative stress markers.
    • Histological examination revealed less necrosis in the liver tissues of treated animals compared to controls.

Case Study 2: Zingerone's Role in Cancer Treatment

Research has also explored zingerone's potential as an adjunct therapy in cancer treatment. A study demonstrated that zingerone inhibited the proliferation of various cancer cell lines while promoting apoptosis.

  • Findings :
    • Zingerone reduced cell viability in breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
    • It increased the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2).

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